Cas no 1361469-17-1 (2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol)

2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol
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- Inchi: 1S/C9H12F2N2O2/c1-15-7-3-13-6(2-12)5(4-14)8(7)9(10)11/h3,9,14H,2,4,12H2,1H3
- InChI Key: AWFRSLQNMKFDAZ-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=C(CN)C=1CO)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 195
- XLogP3: -0.5
- Topological Polar Surface Area: 68.4
2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022001163-500mg |
2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol |
1361469-17-1 | 97% | 500mg |
$989.80 | 2022-04-03 | |
Alichem | A022001163-1g |
2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol |
1361469-17-1 | 97% | 1g |
$1,848.00 | 2022-04-03 |
2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol Related Literature
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol
Introduction to 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol (CAS No. 1361469-17-1)
2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol (CAS No. 1361469-17-1) is a multifaceted compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development, particularly in the areas of neurodegenerative diseases and cancer therapy.
The molecular structure of 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol includes a pyridine ring substituted with an aminomethyl group, a difluoromethyl group, and a methoxy group. These functional groups contribute to the compound's chemical stability and reactivity, making it a valuable candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the importance of fluorinated compounds in pharmaceutical research due to their enhanced metabolic stability and improved pharmacokinetic properties. The presence of the difluoromethyl group in 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol is particularly noteworthy, as it can significantly influence the compound's biological activity and binding affinity to target proteins.
In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol has shown promise as a potential therapeutic agent. Research has demonstrated that this compound can modulate key signaling pathways involved in neuronal survival and function, thereby offering a novel approach to treating these debilitating conditions.
Cancer therapy is another area where 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol has shown significant potential. Studies have indicated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells, making it a promising candidate for developing targeted cancer therapies. The mechanism of action involves the disruption of specific cellular processes that are critical for cancer cell proliferation and survival.
The synthesis of 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol involves several well-defined steps, including the formation of the pyridine ring, introduction of the difluoromethyl group, and subsequent functionalization with the aminomethyl and methoxy groups. These synthetic routes are well-documented in the literature and can be optimized for large-scale production, ensuring consistent quality and purity of the final product.
In terms of safety and regulatory compliance, 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol has undergone extensive testing to evaluate its toxicity and environmental impact. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further clinical evaluation.
The future prospects for 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol are promising. Ongoing research aims to elucidate its mechanism of action in greater detail and explore its potential applications in other therapeutic areas. Additionally, efforts are underway to develop more efficient synthetic methods to facilitate its commercialization.
In conclusion, 2-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-3-methanol (CAS No. 1361469-17-1) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. Its unique structural features and promising biological activities make it an exciting candidate for further investigation and development.
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